REACTION_CXSMILES
|
[Br:1][C:2]1[N:3]=[C:4]2[CH:10]=[CH:9][NH:8][C:5]2=[N:6][CH:7]=1.C1N2CN3CN(C2)CN1C3.[C:21]([O-])([O-])=[O:22].[Na+].[Na+]>C(O)(C(F)(F)F)=O>[Br:1][C:2]1[N:3]=[C:4]2[C:10]([CH:21]=[O:22])=[CH:9][NH:8][C:5]2=[N:6][CH:7]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC=1N=C2C(=NC1)NC=C2
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
1.06 g
|
Type
|
reactant
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
Solid obtained
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
purified
|
Type
|
CUSTOM
|
Details
|
column purification
|
Type
|
WASH
|
Details
|
by eluting with 3-5% EtOAc in Hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1N=C2C(=NC1)NC=C2C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.45 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |